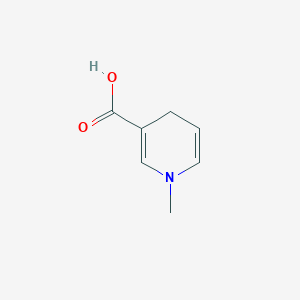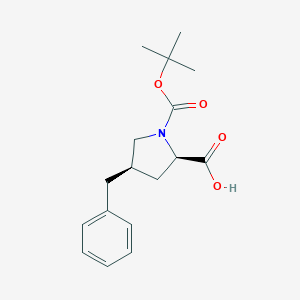
(4R)-1-N-Boc-4-Benzyl-D-proline
Descripción general
Descripción
The compound "(4R)-1-N-Boc-4-Benzyl-D-proline" is a derivative of the amino acid proline, which is a key building block in the synthesis of peptides and proteins. It is characterized by the presence of a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest due to its potential applications in the synthesis of chiral catalysts and foldamers, as well as its role in promoting specific conformations in peptides.
Synthesis Analysis
The synthesis of related proline derivatives has been described in several studies. For instance, the synthesis of oligomers containing trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones, which are structurally related to "(4R)-1-N-Boc-4-Benzyl-D-proline," starts from benzyl-N-Boc-(3R)-aminobutanoate. This process involves cyclization and rearrangement catalyzed by Sn(OTf)2, followed by activation of the carboxy group to form oligomers . Another study reports the synthesis of 4,5'-bis-proline compounds through a reductive dimerization of N-acyloxyiminium ions, which are generated from N-Boc pyrrolidines . These methods highlight the versatility and complexity of synthesizing proline derivatives.
Molecular Structure Analysis
The molecular structure of proline derivatives significantly influences their conformational preferences. For example, the incorporation of perfluoro-tert-butyl groups in (2S,4R)- and (2S,4S)-4-hydroxyproline leads to distinct conformational preferences, with one promoting a polyproline helix . This suggests that the substitution pattern on the proline ring, such as the benzyl and Boc groups in "(4R)-1-N-Boc-4-Benzyl-D-proline," would also impact its conformational behavior.
Chemical Reactions Analysis
Proline derivatives are known to catalyze aldol and Mannich reactions. The 4,5'-bis-proline compounds synthesized in one study were shown to be effective metal-free catalysts for these reactions . Similarly, the synthesis of a chiral catalyst from (R)-hydroxy-(S)-proline, which is structurally similar to "(4R)-1-N-Boc-4-Benzyl-D-proline," resulted in an efficient catalyst for asymmetric aldol reactions . These findings demonstrate the chemical reactivity of proline derivatives in catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of proline derivatives are influenced by their stereochemistry and substituents. The synthesis of stereoisomers of N-benzyl-3-hydroxy-4-methylproline shows that the stereochemistry affects the outcome of key reactions, such as enzymatic separation and intramolecular cyclization . The presence of protecting groups like Boc also affects the solubility and reactivity of these compounds, which is crucial for their application in peptide synthesis and catalysis.
Aplicaciones Científicas De Investigación
Chiral Catalysts for Asymmetric Reactions
(4R)-1-N-Boc-4-Benzyl-D-proline derivatives have been synthesized and applied as chiral catalysts in asymmetric aldol reactions. These catalysts have demonstrated efficiency in yielding products with high enantiomeric excess, showcasing their potential in stereoselective synthesis, which is crucial for producing chiral pharmaceutical compounds.
Molecular Modeling and Ligand Selectivity
Research on the 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, starting from cis-4-hydroxy-D-proline, has contributed to understanding the activity of compounds at metabotropic glutamate receptors (mGluRs). This work highlights the significance of proline derivatives in designing selective ligands for receptor subtypes, which is pivotal for developing targeted therapeutics.
Chiral Separation Techniques
Advancements in chiral separation methods for proline derivatives, such as (4R)-1-N-Boc-4-Benzyl-D-proline, have been achieved using high-performance liquid chromatography (HPLC). These techniques are essential for the purification of enantiomerically pure compounds, which are important for pharmaceutical applications and research.
Conformational Studies and Peptide Design
The incorporation of proline derivatives into peptides has been explored to influence their conformation and stability. For example, substituting proline with specific derivatives in the trp cage miniprotein has shown to affect the peptide's thermal stability and alpha-helicity. Such studies are fundamental in understanding protein folding and designing stable peptide-based therapeutics.
Synthesis of Polycyclic Analogues
Research on the synthesis of polycyclic analogues of proline and prolinol demonstrates the versatility of proline derivatives in constructing complex molecular architectures. These compounds have potential applications in materials science and as novel scaffolds in medicinal chemistry.
Propiedades
IUPAC Name |
(2R,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNHKKRLLDYCIZ-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428038 | |
| Record name | (4R)-1-N-Boc-4-Benzyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-1-N-Boc-4-Benzyl-D-proline | |
CAS RN |
158459-13-3 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R-cis)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158459-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-1-N-Boc-4-Benzyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



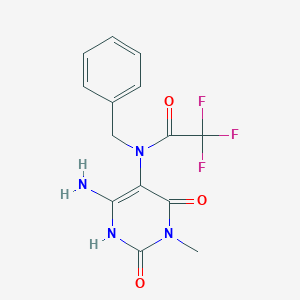
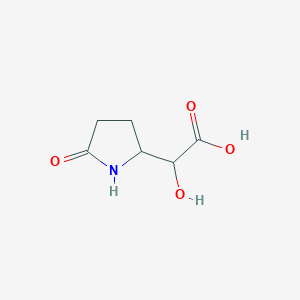
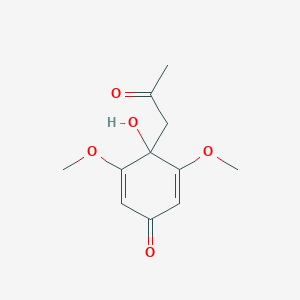

![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)
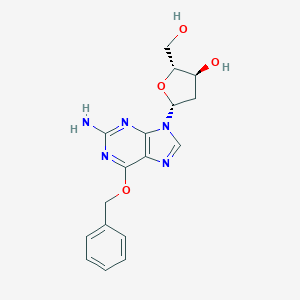
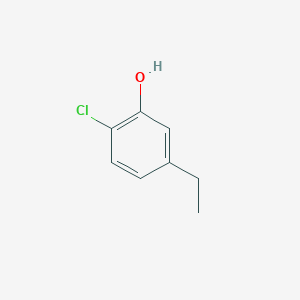
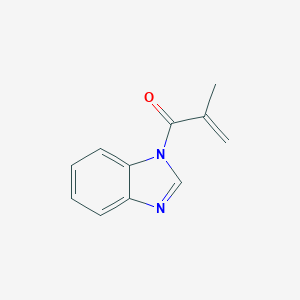
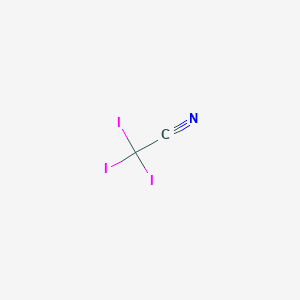
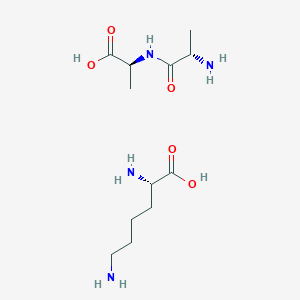
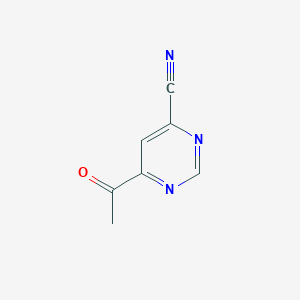
![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)
![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)
